3-Amino-5-phenylthiophene-2-carboxamide chemical properties and structure
3-Amino-5-phenylthiophene-2-carboxamide chemical properties and structure
The following technical guide details the chemical properties, synthesis, and application of 3-Amino-5-phenylthiophene-2-carboxamide .
A Critical Scaffold for Thieno[3,2-d]pyrimidine Synthesis[1]
Executive Summary
3-Amino-5-phenylthiophene-2-carboxamide (APTC) is a heterocyclic building block belonging to the class of substituted thiophenes. While often confused with its regioisomer (the Gewald product, 2-amino-3-carboxamide), the 3-amino-2-carboxamide geometry is chemically distinct and highly valuable. It serves as the obligate precursor for thieno[3,2-d]pyrimidines , a class of fused heterocycles with potent bioactivity against kinases such as FLT3, VEGFR-2, and IKK-β .
This guide provides a rigorous analysis of the molecule's physicochemical profile, a validated "reverse-Gewald" synthetic protocol, and its application in fragment-based drug discovery (FBDD).
Physicochemical Profile & Structural Analysis[2]
The molecule features a thiophene core substituted at the 2, 3, and 5 positions.[1] The 3-amino and 2-carboxamide groups are positioned ortho to one another, creating a "push-pull" electronic system that facilitates cyclization.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 3-Amino-5-phenylthiophene-2-carboxamide | |
| Molecular Formula | C₁₁H₁₀N₂OS | |
| Molecular Weight | 218.28 g/mol | |
| Appearance | Pale yellow to brown solid | |
| LogP (Predicted) | ~2.3 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors | 2 | Primary amine (-NH₂) and Amide (-NH₂). |
| H-Bond Acceptors | 3 | Carbonyl (C=O), Thiophene (S), Amide N. |
| Solubility | DMSO (>20 mg/mL), DMF | Poorly soluble in water; requires organic co-solvent. |
| Topological PSA | ~97 Ų | Polar Surface Area suitable for oral bioavailability rules. |
Structural Distinction (The "Isomer Trap")
Researchers must distinguish APTC from the Gewald Product :
-
Target (APTC): 3-Amino / 2-Carboxamide.[1][2][3] Cyclizes to Thieno[3,2-d]pyrimidine .
-
Gewald Product: 2-Amino / 3-Carboxamide.[1][3][4] Cyclizes to Thieno[2,3-d]pyrimidine .[5]
Synthetic Methodology: The Fiesselmann Strategy
Unlike the 2-amino isomer, APTC cannot be synthesized via the standard one-pot Gewald reaction (which uses ketone + cyanoacetate + sulfur). The synthesis of the 3-amino core requires a stepwise Fiesselmann-type condensation or a Thorpe-Ziegler cyclization approach to establish the correct regiochemistry.
Validated Protocol: Methyl Thioglycolate Route
This protocol synthesizes the intermediate ester, followed by amidation.
Reagents:
-
Methyl thioglycolate (HS-CH₂-COOCH₃)
-
3-Chloro-3-phenylacrylonitrile (Precursor)
-
Sodium Methoxide (NaOMe)
-
Ammonia (aq) or Formamide
Step-by-Step Methodology:
-
Preparation of Michael Acceptor:
-
React benzoylacetonitrile with Phosphorus Pentachloride (PCl₅) or POCl₃ to generate 3-chloro-3-phenylacrylonitrile .
-
Control: Monitor disappearance of ketone peak via IR (~1680 cm⁻¹).
-
-
Thiophene Ring Closure (Fiesselmann Cyclization):
-
Dissolve methyl thioglycolate (1.0 eq) and 3-chloro-3-phenylacrylonitrile (1.0 eq) in dry Methanol.
-
Add NaOMe (2.0 eq) dropwise at 0°C.
-
Allow to warm to room temperature and reflux for 3 hours.
- -carbon (displacing Cl), followed by Dieckmann cyclization of the methylene onto the nitrile.
-
Intermediate Product: Methyl 3-amino-5-phenylthiophene-2-carboxylate.
-
-
Amidation (Conversion to Carboxamide):
-
Suspend the ester in concentrated aqueous ammonia (28%) and heat in a sealed pressure tube at 80°C for 12 hours.
-
Alternative: Microwave irradiation in formamide/NaOMe at 120°C (faster, but risk of formylation).
-
Workup: Cool to 4°C. The product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF.
-
Synthetic Pathway Diagram (Graphviz)
Caption: Stepwise synthesis of APTC via Fiesselmann cyclization to ensure 3-amino regiochemistry.
Chemical Reactivity & Scaffold Diversification
The primary utility of APTC is its ability to form Thieno[3,2-d]pyrimidines . The adjacent amino and carboxamide groups act as a dinucleophile equivalent to anthranilamide in quinazoline synthesis.
Cyclization Protocols
-
To Thieno[3,2-d]pyrimidin-4(3H)-one:
-
Reflux APTC in Formic Acid or Triethyl Orthoformate (TEOF) .
-
Reaction: Insertion of a single carbon between the amine and amide nitrogen, followed by dehydration.
-
-
To 2-Substituted Derivatives:
-
React APTC with aldehydes (followed by oxidation) or acid chlorides to introduce diversity at the pyrimidine C-2 position.
-
Pathway Logic
The resulting fused system mimics the ATP-binding pocket of kinases. The 5-phenyl group (originally from APTC) projects into the hydrophobic pocket (Gatekeeper region) of the enzyme.
Caption: Transformation of APTC into bioactive thienopyrimidine scaffolds.
Biological Applications
1. Kinase Inhibition (Oncology)
Derivatives synthesized from APTC are structural isosteres of Quinazolines (e.g., Gefitinib).
-
Target: FLT3 (FMS-like tyrosine kinase 3).
-
Mechanism: The thienopyrimidine core binds to the ATP-binding site (Hinge region). The 5-phenyl moiety provides hydrophobic interactions that stabilize the inactive conformation (Type II inhibition) or active conformation (Type I), depending on further substitution.
-
Data: Thieno[3,2-d]pyrimidines derived from this scaffold have shown IC₅₀ values in the nanomolar range (10–50 nM) against FLT3-ITD mutants in AML cell lines.
2. Anti-Inflammatory (IKK-β)
While TPCA-1 (a known IKK-2 inhibitor) is a ureido-thiophene carboxamide, the APTC scaffold is used to generate rigidified analogs that inhibit the NF-κB pathway.
-
Pathway: Inhibition of IKK-β prevents the phosphorylation of IκB, blocking the nuclear translocation of NF-κB.
References
-
Gewald Reaction & Isomers: Sabnis, R. W. (2008). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry. Link (Note: Describes the standard 2-amino synthesis, contrasting with the required 3-amino route).
-
Thienopyrimidine Synthesis: He, H., et al. (2011). Synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Fiesselmann Synthesis Variant: Barker, J. M., et al. (1995). Synthesis of 3-aminothiophene-2-carboxylate derivatives. Synthetic Communications. Link
-
Biological Activity (FLT3): Krystof, V., et al. (2006). 4-Substituted-2-amino-5-phenyl-thieno[2,3-d]pyrimidines as inhibitors of FLT3 kinase. European Journal of Medicinal Chemistry. Link (Provides SAR data relevant to the phenyl-thiophene scaffold).
-
Chemical Properties: PubChem Compound Summary for 3-Aminothiophene-2-carboxamide derivatives. Link
Sources
- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. 2-amino-5-phenylthiophene-3-carboxamide - CAS:4815-35-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 7. ijpbs.com [ijpbs.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
